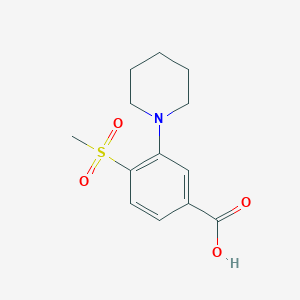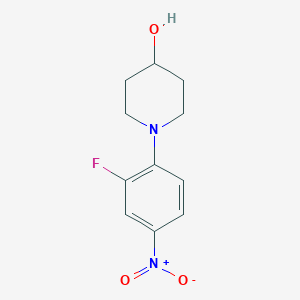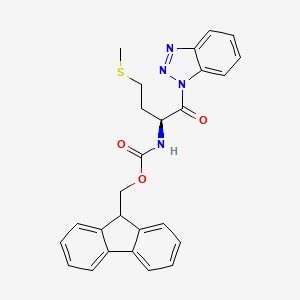![molecular formula C17H23N3O5 B1328801 [{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid CAS No. 1142206-00-5](/img/structure/B1328801.png)
[{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known as [{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid, has been studied extensively in recent years due to its beneficial properties. It has a molecular formula of C17H23N3O5 . It generates nitric oxide when metabolized by glutathione S-transferases (GST), which ensures optimal activity . It has shown tumor growth inhibition action in human prostate cancer and leukemia .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C17H23N3O5 and a molecular weight of 349.4 g/mol. For more detailed physical and chemical properties, it would be best to refer to a specialized chemical properties resource or a peer-reviewed research paper.Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis of Novel Esters : A study by Acharyulu et al. (2009) detailed the synthesis of novel esters using a compound structurally similar to [{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid. These esters were created through stereoselective diazotization, esterification, and subsequent reactions with chloroacetyl chloride and N-Boc piperazine (Acharyulu et al., 2009).
- Preparation of Piperazine Derivatives : Hirai and Sugimoto (1977) explored a method to synthesize 2-disubstituted-amino-4-arylthiazol-5-ylalkanoic acids, which involved a reaction similar to the one involving the ethoxycarbonyl piperazine compound (Hirai & Sugimoto, 1977).
Biological Evaluations
- Antimicrobial Activity : Various studies have examined the antimicrobial properties of compounds structurally related to this compound. For example, Yurttaş et al. (2016) synthesized derivatives that showed significant antimicrobial activity against various strains (Yurttaş et al., 2016).
- Antihelminthic Activity : A study by Mavrova et al. (2006) on piperazine derivatives, similar in structure to the compound , showed high activity against Trichinella spiralis, indicating potential antihelminthic applications (Mavrova et al., 2006).
Stability and Structural Analysis
- Stability Under Stressful Conditions : Gendugov et al. (2021) investigated the stability of a pharmaceutical substance structurally related to the compound , under various environmental factors. This study is crucial for understanding its stability in pharmaceutical applications (Gendugov et al., 2021).
Mechanism of Action
properties
IUPAC Name |
2-(N-[2-(4-ethoxycarbonylpiperazin-1-yl)-2-oxoethyl]anilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5/c1-2-25-17(24)19-10-8-18(9-11-19)15(21)12-20(13-16(22)23)14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXJFPBHDUBIER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN(CC(=O)O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[{2-[(2-Cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328720.png)
![[{2-[(Cyclohexylmethyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B1328721.png)
![[{2-[(4-Methylpiperazin-1-yl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328723.png)
![{(4-Methoxyphenyl)[2-(4-methyl-1,4-diazepan-1-yl)-2-oxoethyl]amino}acetic acid](/img/structure/B1328724.png)
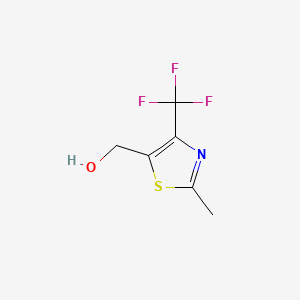
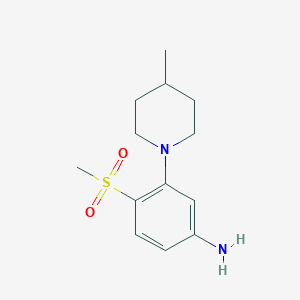
![1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328736.png)
